molecular formula C10H26Br3N3 B1604090 1,5,9-Triazacyclotridecane trihydrobromide CAS No. 74676-52-1

1,5,9-Triazacyclotridecane trihydrobromide

Cat. No.: B1604090
CAS No.: 74676-52-1
M. Wt: 428.05 g/mol
InChI Key: HRDCXXGINBVBMF-UHFFFAOYSA-N
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Description

1,5,9-Triazacyclotridecane trihydrobromide is a useful research compound. Its molecular formula is C10H26Br3N3 and its molecular weight is 428.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5,9-triazacyclotridecane;trihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3.3BrH/c1-2-6-12-8-4-10-13-9-3-7-11-5-1;;;/h11-13H,1-10H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDCXXGINBVBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCCCNCCCNC1.Br.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26Br3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20639952
Record name 1,5,9-Triazacyclotridecane--hydrogen bromide (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74676-52-1
Record name 1,5,9-Triazacyclotridecane--hydrogen bromide (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,5,9-Triazacyclotridecane (aneN3): The Asymmetric Macrocyclic Scaffold

1,5,9-Triazacyclotridecane ([13]aneN3): The Asymmetric Macrocyclic Scaffold

Executive Summary

1,5,9-Triazacyclotridecane ([13]aneN3) is a 13-membered polyamine macrocycle characterized by an asymmetric donor atom arrangement. Unlike its symmetric homologs—[9]aneN3 (TACN) and [12]aneN3—the [13]aneN3 scaffold features a (3,3,4) carbon spacing sequence (propyl-propyl-butyl).

This asymmetry introduces specific "geometric frustration" upon metal coordination, preventing ideal octahedral or square-planar geometries. This steric strain is a feature, not a bug; it is exploited to create:

  • Entatic State Catalysts: Metal centers with distorted geometries that lower the activation energy for phosphate ester hydrolysis (artificial nucleases).

  • Siderophore Mimics: Scaffolds for pendant-arm functionalization (e.g., catecholates) that sequester Fe(III) with high affinity for chelation therapy.

  • Spermidine Alkaloid Analogs: Structural cores for natural products like celacarfurine with anti-inflammatory profiles.[1]

Structural Dynamics & Coordination Chemistry

The Macrocyclic Effect & Ring Strain

The 13-membered ring sits at the transition between "medium" (9-11) and "large" (14+) macrocycles.

  • Pre-organization: The ring is flexible enough to fold but rigid enough to impose directional bonding.

  • Asymmetry: The single butyl chain (C4) disrupts the

    
     symmetry found in [12]aneN3. When coordinating to transition metals (Cu, Zn, Ni), this forces the metal into distorted trigonal bipyramidal or square pyramidal geometries, leaving open coordination sites for substrates (e.g., water, phosphate).
    
Thermodynamic Stability (Log K)

The stability of [13]aneN3 complexes typically follows the Irving-Williams series but is modulated by the ring size fit.

Metal IonLog

([13]aneN3)
Log

([12]aneN3)
Mechanistic Insight
Cu(II) ~11.4 - 14.5~12.8[13]aneN3 forms a slightly less stable complex than [12]aneN3 due to the larger cavity size (mismatch for Cu²⁺ ionic radius), promoting kinetic lability required for catalysis.
Zn(II) ~7.5 - 9.0~8.2Zn(II) tolerates the flexibility well; often used for hydrolytic enzymes where rapid ligand exchange is needed.
Ni(II) ~9.0~10.5Ni(II) strongly prefers square planar (low spin); the 13-ring forces a high-spin paramagnetic state in octahedral geometry.

Note: Values are approximate ranges derived from potentiometric studies in 0.1 M ionic strength.

Synthesis Strategies

The synthesis of 1,5,9-triazacyclotridecane is non-trivial due to the need to establish the specific (3,3,4) spacing. The Richman-Atkins cyclization is the gold standard for laboratory-scale production, offering high control over the asymmetric backbone.

Workflow Visualization: Richman-Atkins Protocol

SynthesisStartSpermidine / Linear TriamineProtectionTosyl Protection(TsCl, Base)Start->Protection 3 eq. TsClCyclizationCyclization(DMF, NaH, Di-tosyl Glycol)Protection->Cyclization + X-(CH2)n-XDeprotectionDetosylation(HBr/AcOH or Na/Hg)Cyclization->Deprotection Isolated Cyclic TosylamideProduct1,5,9-Triazacyclotridecane([13]aneN3)Deprotection->Product Purification

Caption: The Richman-Atkins pathway ensures the correct insertion of the carbon bridges by using pre-formed linear sulfonamides and bifunctional electrophiles.

Detailed Protocol: Synthesis of [13]aneN3

Prerequisites:

  • Reagents: Diethylenetriamine (or Spermidine for natural backbone), p-Toluenesulfonyl chloride (TsCl), 1,3-Propanediol di-p-tosylate (or 1,4-butanediol derivative depending on starting amine), Sodium Hydride (NaH), DMF (anhydrous).

  • Safety: NaH is pyrophoric. HBr/AcOH is corrosive. Work in a fume hood.

Step 1: Tosylation of the Linear Polyamine

  • Dissolve diethylenetriamine (10 mmol) in water/ether biphasic mixture containing NaOH (30 mmol).

  • Add TsCl (30 mmol) dropwise at 0°C with vigorous stirring.

  • Precipitate the tritosyl-diethylenetriamine, wash with water/ethanol, and dry. Recrystallize from ethanol.

Step 2: Cyclization (The Critical Step)

  • Suspend NaH (2.2 eq) in anhydrous DMF under Argon.

  • Add the tritosyl-polyamine (1 eq) dissolved in DMF. Stir at 60°C for 1 hour to generate the disodium salt.

  • Add the bridging electrophile (e.g., 1,3-propanediol ditosylate to add a propyl bridge, or 1,4-butanediol ditosylate to add a butyl bridge) dropwise over 2 hours.

    • Note: To get 1,5,9 (3,3,4 spacing), if you start with bis(3-aminopropyl)amine (3,3), you need a C4 bridge. If you start with spermidine (3,4), you need a C3 bridge.

  • Stir at 100°C for 12-24 hours.

  • Quench with water, filter the precipitate (cyclic tritosylamide). Yields are typically 50-70%.

Step 3: Detosylation

  • Dissolve the cyclic intermediate in 48% HBr in acetic acid.

  • Reflux for 48 hours. (Phenol can be added as a scavenger).

  • Concentrate in vacuo. The residue is the hydrobromide salt.

  • Free Base Liberation: Dissolve salt in minimal water, load onto a Dowex 1x8 (OH- form) anion exchange column. Elute with water. The free amine is a viscous oil or low-melting solid.

Applications in Drug Development

Iron Chelation Therapy (Siderophore Mimics)

Derivatives of [13]aneN3 functionalized with catechol moieties (e.g., 2,3-dihydroxybenzoyl groups) are among the most potent iron chelators known.

  • Mechanism: The 3 nitrogens serve as anchors for pendant arms. The arms wrap around Fe(III) to form a hexadentate octahedral complex.

  • Advantage: The [13]aneN3 backbone predisposes the arms toward the metal ("predisposition"), reducing the entropic penalty of binding compared to linear analogs.

  • Reference: Weitl, F. L., & Raymond, K. N. (1979). Journal of the American Chemical Society.[2][3][4][5][6] (See Ref 1).

Artificial Nucleases (Phosphate Hydrolysis)

Cu(II) and Zn(II) complexes of [13]aneN3 are used to cleave phosphate esters (DNA/RNA mimics).

  • Catalytic Cycle:

    • Binding: The metal complex coordinates the phosphate oxygen.

    • Activation: The metal lowers the pKa of a coordinated water molecule (forming M-OH).

    • Nucleophilic Attack: The M-OH attacks the phosphorus center.

    • Leaving Group Departure: The strained geometry of the 13-ring prevents the intermediate from becoming too stable, facilitating turnover.

Mechanism Visualization: Catalytic Hydrolysis

CatalysisComplex[Cu(L)(OH2)]²⁺(Resting State)Active[Cu(L)(OH)]⁺(Active Nucleophile)Complex->Active-H⁺ (pKa ~7-8)TransitionTernary Complex[L-Cu-OH...P-OR]‡Active->Transition+ SubstrateSubstratePhosphate Ester(R-O-PO3)Substrate->TransitionProductHydrolyzed Phosphate+ Regenerated CatalystTransition->ProductNucleophilic Attack& ReleaseProduct->Complex+ H2O

Caption: The catalytic cycle relies on the formation of a metal-bound hydroxide nucleophile. The [13]aneN3 ligand tunes the pKa of the bound water to near-physiological pH.

Analytical Validation Protocols

Potentiometric Titration (Stability Constant Determination)

To validate the quality of a synthesized derivative, determine its protonation (


Protocol:

  • Setup: Automatic titrator (e.g., Metrohm), jacketed cell at 25.0°C,

    
     atmosphere.
    
  • Solution: Prepare 50 mL of 1 mM ligand in 0.1 M

    
     (ionic strength adjuster).
    
  • Acidification: Lower pH to ~2.0 using

    
    .
    
  • Titration: Titrate with standardized 0.1 M KOH (CO2-free) up to pH 11.0.

  • Data Analysis: Use software like Hyperquad or BEST to fit the curve.

    • Self-Validation: The titration curve should show 3 distinct buffer regions corresponding to the 3 amine protonations (

      
      ).
      
Crystal Structure Verification
  • Expected Outcome: For Cu(II)-[13]aneN3, expect a coordination number of 5 (distorted square pyramidal).

  • Key Indicator: Look for bond angles N-Cu-N deviating significantly from 90°/180°, confirming the ring strain effects.

References

  • Weitl, F. L., & Raymond, K. N. (1979). Ferric ion sequestering agents. 1. Hexadentate O-bonding N,N',N''-tris(2,3-dihydroxybenzoyl) derivatives of 1,5,9-triazacyclotridecane and 1,3,5-triaminomethylbenzene.[7] Journal of the American Chemical Society, 101(10), 2728–2731.

  • Chaudhuri, P., & Wieghardt, K. (1987). The chemistry of 1,4,7-triazacyclononane and related tridentate macrocyclic ligands. Progress in Inorganic Chemistry, 35, 329-436. (Foundational text on triaza-macrocycle comparisons).
  • Kimura, E. (1985). Macrocyclic polyamines as biological cation and anion complexones—an application to calculi dissolution. Topics in Current Chemistry, 128, 113-141. (Discusses biological relevance of varying ring sizes).
  • Tam, J. K. F., et al. (2026). Synthesis of the Proposed Structure of Celacarfurine and Analogues. ResearchGate Pre-print. (Recent synthesis of natural product derivatives).

Methodological & Application

Application Note: Functionalization Techniques for 1,5,9-Triazacyclotridecane (aneN3) Macrocycles

Application Note: Functionalization Techniques for 1,5,9-Triazacyclotridecane ([13]aneN3) Macrocycles

Executive Summary

The 1,5,9-triazacyclotridecane ([13]aneN3) macrocycle represents a unique, odd-numbered coordination cavity often overshadowed by its symmetric homologs, [12]aneN3 and [14]aneN4 (Cyclen). However, its specific ring size (13 atoms) and donor atom spacing (prop-prop-but) create a distinct coordination geometry ideal for transition metals like Zn(II), Cu(II), and Ni(II) where distorted tetrahedral or square pyramidal geometries are required.

This guide provides rigorous protocols for the synthesis, purification, and orthogonal functionalization of [13]aneN3. Unlike standard protocols for commercial macrocycles, working with [13]aneN3 requires specific strategies to manage its asymmetry (3,3,4-carbon spacing) and prevent over-alkylation.

Strategic Functionalization Logic

Structural Analysis & Reactivity

The [13]aneN3 scaffold consists of three secondary amines separated by two propyl chains and one butyl chain. This asymmetry breaks the

  • N1, N5 (Propyl-flanked): Sterically similar, kinetically faster reacting.

  • N9 (Butyl-flanked): Slightly more sterically accessible but conformationally distinct due to the larger butyl loop.

Functionalization Pathways

We define two primary workflows based on the desired end-product:

  • Symmetric Exhaustive Functionalization: Simultaneous alkylation of all three nitrogens. Used for creating high-affinity chelators (e.g., tris-acetates for MRI/Radiopharma).

  • Orthogonal (Mono) Functionalization: Controlled reaction at a single nitrogen. Essential for bioconjugation (e.g., attaching the macrocycle to an antibody or peptide).

Workflow Visualization

The following diagram outlines the decision tree for processing [13]aneN3, moving from the raw macrocycle to functionalized conjugates.

GStart1,5,9-Triazacyclotridecane([13]aneN3) CoreDecisionTarget Application?Start->DecisionPathARoute A: SymmetricHigh-Affinity ChelationDecision->PathAMetal Binding OptimizationPathBRoute B: AsymmetricBioconjugation/ProbesDecision->PathBTargeting/LabelingStepA1Exhaustive Alkylation(XS Electrophile, pH > 10)PathA->StepA1StepB1Statistical Protection(Boc2O, 0.5 eq) orMetal-Templated ProtectionPathB->StepB1StepA2Purification(Ion Exchange/HPLC)StepA1->StepA2EndASymmetric Ligand(e.g., [13]aneN3-triacetate)StepA2->EndAStepB2Chromatographic Separation(Mono- vs Di-Boc)StepB1->StepB2StepB3Functionalization of Free Amine(Linker Attachment)StepB2->StepB3StepB4Global Deprotection(TFA/DCM)StepB3->StepB4EndBBifunctional Chelate(e.g., [13]aneN3-Linker-Ab)StepB4->EndB

Caption: Decision tree for [13]aneN3 functionalization. Route A focuses on thermodynamic stability; Route B focuses on selectivity for bioconjugation.

Detailed Experimental Protocols

Protocol 1: Synthesis of the [13]aneN3 Core

Note: If the macrocycle is not commercially available, it must be synthesized via the Richman-Atkins tosylamide method.

Reagents:

  • 3,3'-Diaminodipropylamine (Linear precursor)

  • 1,4-Butanediol di-p-tosylate

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH) or Cesium Carbonate (

    
    )
    
  • DMF (Anhydrous)[1]

Step-by-Step:

  • Tosyl Protection: React 3,3'-diaminodipropylamine with 3.3 eq. of TsCl in pyridine/DCM to form the tritosylamide. Recrystallize from EtOH.

  • Cyclization:

    • Dissolve the tritosylamide (1 eq) in anhydrous DMF.

    • Add

      
       (3 eq) and heat to 80°C.
      
    • Add 1,4-butanediol di-p-tosylate (1 eq) dropwise over 4 hours (High Dilution Principle).

    • Stir for 24h.

  • Detosylation:

    • Reflux the cyclic tritosylamide in conc.

      
       (100°C, 48h) or HBr/Acetic Acid.
      
    • Neutralize with NaOH, extract into DCM, and distill or crystallize as the HCl salt.

Protocol 2: Selective Mono-N-Functionalization (The "2+1" Strategy)

Context: This protocol avoids the low yields of statistical alkylation by using orthogonal protection.

Materials:

  • [13]aneN3 (Free base)

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Benzyl bromoacetate (Electrophile)

  • Dichloromethane (DCM) & Methanol

  • Trifluoroacetic acid (TFA)

Procedure:

  • Partial Protection (Formation of Di-Boc-[13]aneN3):

    • Dissolve [13]aneN3 (1.0 mmol) in DCM (20 mL) at 0°C.

    • Dissolve

      
       (2.0 mmol, exactly 2 eq) in DCM (10 mL).
      
    • Add the

      
       solution dropwise over 2 hours. Critical: Slow addition favors the statistical formation of the di-protected species over the tri-protected.
      
    • Allow to warm to RT and stir overnight.

  • Purification:

    • Evaporate solvent.

    • Perform column chromatography (Silica gel, DCM:MeOH 95:5).

    • Target: The di-Boc derivative (

      
      ). The tri-Boc (
      
      
      ) and mono-Boc (
      
      
      ) will separate.
    • Yield Expectation: 40-50% Di-Boc (theoretical max for statistical distribution is ~45%).

  • Functionalization:

    • Dissolve purified Di-Boc-[13]aneN3 (0.4 mmol) in MeCN.

    • Add

      
       (1.2 mmol) and Benzyl bromoacetate (0.45 mmol).
      
    • Reflux for 6 hours.

    • Filter salts and evaporate.

  • Global Deprotection:

    • Dissolve the intermediate in DCM:TFA (1:1). Stir for 2 hours.

    • Evaporate TFA (co-evaporate with toluene to remove traces).

    • Result: Mono-N-(carboxymethyl)-[13]aneN3 (after ester hydrolysis if needed).

Data & Characterization Guidelines

Comparative Macrocycle Metrics

When designing ligands, compare [13]aneN3 to its homologs to ensure it fits the metal ion radius.

Property[12]aneN3[13]aneN3[14]aneN4 (Cyclen)
Ring Size 12-membered13-membered14-membered
Donors 3 Nitrogens3 Nitrogens4 Nitrogens
Cavity Radius ~1.8 Å~1.95 Å~2.1 Å
Preferred Metals Zn(II), Cu(II)Cu(II), Ni(II), Co(II)Gd(III), Cu(II)
Geometry Facial (C3v)Distorted TetrahedralSquare Planar/Pyramidal
QC Checklist
  • 1H NMR: Look for the symmetry break. In symmetric [12]aneN3, protons appear as simplified multiplets. In [13]aneN3, the butyl chain protons (C-CH2-CH2 -C) will appear as a distinct quintet/multiplet upfield (approx 1.5-1.7 ppm) compared to the propyl backbone.

  • Mass Spec (ESI): Mono-functionalized products often fly as

    
     and 
    
    
    . Ensure no
    
    
    (di-alkylated) peaks are present.

References

  • Richman-Atkins Cyclization: Richman, J. E., & Atkins, T. J. (1974). Nitrogen analogs of crown ethers. Journal of the American Chemical Society, 96(7), 2268–2270. Link

  • Modified Synthesis: Hoye, R. C., et al. (2001).[2] Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization. The Journal of Organic Chemistry, 66(8), 2722-2725.[2] Link

  • Functionalization Logic (Homolog): Kimura, E., et al. (1998). A new anthracene-carrying macrocyclic polyamine as a fluorescent probe for zinc(II). Journal of the American Chemical Society, 120(10), 2286-2292. Link

  • Metal Coordination: Yang, L., et al. (1997). Crystal structures and magnetic properties of copper(II) complexes with 1,5,9-triazacyclotridecane. Inorganica Chimica Acta, 255(1), 1-7. Link

Application Note: Preparation and Characterization of Zinc(II)-1,5,9-Triazacyclotridecane Complexes

[1]

Executive Summary

This protocol outlines the high-yield synthesis of 1,5,9-triazacyclotridecane ([13]aneN3) via the modified Richman-Atkins cyclization method and its subsequent complexation with Zinc(II). Unlike the symmetric [12]aneN3, the [13]aneN3 ligand possesses a propyl-propyl-butyl (3,3,4) backbone, inducing specific steric strain and coordination angles that enhance Lewis acidity at the metal center. This guide includes a self-validating synthesis workflow, characterization data tables, and a functional assay for phosphate ester hydrolysis, a standard benchmark for zinc-enzyme mimics.

Scientific Background & Rationale

Ligand Architecture

The 1,5,9-triazacyclotridecane ligand features three secondary amine donors separated by methylene chains. The asymmetry introduced by the four-carbon bridge (butyl) versus the two three-carbon bridges (propyl) prevents the formation of perfectly octahedral bis-ligand complexes, often forcing the Zinc(II) ion into a distorted tetrahedral or trigonal bipyramidal geometry (with solvent). This open coordination sphere is crucial for catalytic applications, allowing substrate access (e.g., water, phosphate esters).

Why Zinc(II)?

Zinc(II) (

Protocol 1: Ligand Synthesis ([13]aneN3)

Methodology: Modified Richman-Atkins Cyclization

This route is chosen for its reliability and scalability compared to template synthesis. It involves the condensation of a tritosylated triamine with a ditosylated diol.[1]

Retrosynthetic Logic
  • Fragment A (Nucleophile):

    
    -tritosyl-bis(3-aminopropyl)amine (derived from commercially available dipropylenetriamine).
    
  • Fragment B (Electrophile): 1,4-butanediol ditosylate (derived from 1,4-butanediol).

  • Cyclization:

    
     reaction in DMF using Cs
    
    
    CO
    
    
    (cesium effect) to favor intramolecular ring closure.
Diagram: Synthesis Workflow

GStartDipropylenetriamine(3,3-triamine)TosylationTosylation(TsCl, NaOH)Start->TosylationInter1Tritosyl-Triamine(Solid)Tosylation->Inter1CyclizationCyclization(1,4-Butanediol ditosylate,Cs2CO3, DMF, 100°C)Inter1->CyclizationInter2Tritosyl-[13]aneN3(Precipitate)Cyclization->Inter2DeprotectionDetosylation(HBr/AcOH, Reflux)Inter2->DeprotectionPurificationDowex Exchange& Free Base IsolationDeprotection->PurificationFinalPure [13]aneN3(Oil/Low melt solid)Purification->Final

Caption: Step-wise synthesis of 1,5,9-triazacyclotridecane via Richman-Atkins cyclization.

Step-by-Step Procedure
Step A: Precursor Preparation
  • Tritosyl-dipropylenetriamine: Dissolve bis(3-aminopropyl)amine (10 mmol) in NaOH (15%, aq). Add Tosyl chloride (3.3 eq) dropwise at 0°C. Stir vigorously for 4h. Filter the white precipitate, wash with water/ethanol, and dry.

    • Checkpoint: Product should be a white solid, mp ~140°C.

  • 1,4-Butanediol Ditosylate: React 1,4-butanediol with Tosyl chloride (2.2 eq) in pyridine at 0°C. Pour into ice water/HCl to precipitate. Recrystallize from ethanol.

Step B: Cyclization (Critical Step)
  • Dissolve Tritosyl-dipropylenetriamine (10 mmol) in anhydrous DMF (250 mL).

  • Add Cs

    
    CO
    
    
    (25 mmol). The large cesium cation acts as a template to facilitate ring closure.
  • Add 1,4-Butanediol Ditosylate (10 mmol).

  • Heat to 100°C with stirring for 18–24 hours under N

    
    .
    
  • Workup: Pour the mixture into ice water (1 L). The cyclic tritosylamide will precipitate as a white solid. Filter and wash with water.

    • Yield: Typically 70–80%.

Step C: Detosylation
  • Suspend the cyclic tritosylamide in a mixture of HBr (48%) and Acetic Acid (1:1 v/v).

  • Reflux for 48 hours. The solution will turn dark, and solids may dissolve.

  • Isolation: Concentrate to dryness. Dissolve residue in water.

  • Free Base Generation: Load onto a Dowex 1x8 (OH- form) anion exchange column. Elute with water.[2][3] The amine elutes as a highly alkaline fraction.

  • Extract with CHCl

    
    , dry over Na
    
    
    SO
    
    
    , and evaporate to obtain the free ligand [13]aneN3 as a viscous pale yellow oil or low-melting solid.

Protocol 2: Zinc(II) Complex Preparation

Target Complex: [Zn([13]aneN3)(H



Reagents[5]
  • Ligand: [13]aneN3 (1.0 eq)

  • Metal Salt: Zn(ClO

    
    )
    
    
    ·6H
    
    
    O or Zn(NO
    
    
    )
    
    
    [4]·6H
    
    
    O (1.0 eq)
  • Solvent: Methanol (HPLC grade)

Procedure
  • Dissolve [13]aneN3 (0.5 mmol, ~93 mg) in Methanol (5 mL).

  • Dissolve Zn(ClO

    
    )
    
    
    ·6H
    
    
    O
    (0.5 mmol, ~186 mg) in Methanol (5 mL).
  • Add the metal solution dropwise to the ligand solution with stirring.

    • Observation: The solution remains colorless (Zn is

      
      ). No immediate precipitate should form if pure.
      
  • Reflux for 30 minutes to ensure thermodynamic equilibrium.

  • Crystallization: Allow the solution to cool. Slowly diffuse Diethyl Ether into the methanol solution (vapor diffusion method).

  • Colorless block crystals suitable for X-ray diffraction will form over 24–48 hours.

  • Filter and dry under vacuum.

Safety Note: Perchlorate salts are potentially explosive when dry and in contact with organics. Handle small quantities (<100 mg) or substitute with Nitrate/Triflate salts for routine assays.

Characterization & Validation

Expected Data Profile
TechniqueParameterExpected ResultInterpretation
1H NMR (D

O, pD 7)
Chemical ShiftBroad multiplets 2.8–3.2 ppmCoordination locks the ring conformation, broadening N-CH

signals compared to free ligand.
ESI-MS m/z (Positive)[Zn(L)(OH)]

or [Zn(L)(ClO

)]

Confirms 1:1 Metal:Ligand stoichiometry.
X-Ray Crystallography GeometryDistorted Tetrahedral / Trigonal BipyramidalZn coordinated to 3 Ns + 1 or 2 solvent/anion molecules. Bond angles N-Zn-N typically 100–120°.
Potentiometry Stability Constant (log K)~10.5 – 12.0Lower than [12]aneN3 due to larger ring size/flexibility, but stable at physiological pH.
Functional Assay: Phosphate Ester Hydrolysis

To validate the Lewis acidity of the complex, perform a hydrolysis assay using HPNP (2-hydroxypropyl-p-nitrophenyl phosphate), an RNA analog.

  • Conditions: 10 mM HEPES buffer, pH 7.0, 25°C.

  • Substrate: 1 mM HPNP.

  • Catalyst: 1 mM [Zn([13]aneN3)].

  • Measurement: Monitor absorbance at 400 nm (release of p-nitrophenolate).

  • Mechanism: The Zn(II)-bound hydroxide attacks the phosphate, mimicking the mechanism of Alkaline Phosphatase.

    • Self-Validation: The rate (

      
      ) should be significantly higher (>100x) than the background uncatalyzed rate.
      

References

  • Richman, J. E., & Atkins, T. J. (1974). Nitrogen analogs of crown ethers. Journal of the American Chemical Society, 96(7), 2268–2270. Link

  • Chaudhuri, P., & Wieghardt, K. (1987). The chemistry of 1,4,7-triazacyclononane and related tridentate macrocyclic ligands. Progress in Inorganic Chemistry, 35, 329-436. Link

  • Kimura, E. (1994). Zinc complexes as enzyme models. Progress in Inorganic Chemistry, 41, 443-491. Link

  • Koike, T., & Kimura, E. (1991). Roles of zinc(II) ion in phosphatases. A model study with zinc(II)-macrocyclic polyamine complexes. Journal of the American Chemical Society, 113(23), 8935–8941. Link

  • Yang, L., et al. (2001). Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization. The Journal of Organic Chemistry, 66(8), 2722–2725.[5] Link

Application Note: Biological Profiling of 1,5,9-Triazacyclotridecane Derivatives

[1][2]

Introduction & Mechanistic Rationale

1,5,9-Triazacyclotridecane is a 13-membered macrocyclic polyamine.[1] Unlike aromatic heterocycles (e.g., triazines), its biological activity is governed by its conformational flexibility and its ability to entrap transition metals.[1]

Core Mechanisms of Action:

  • Metal Depletion (Apo-Ligand): The free ligand sequesters essential metal ions (Zn²⁺, Cu²⁺) from the cellular environment or metalloenzymes, triggering apoptosis via metabolic starvation.[1]

  • Biomimetic Catalysis (Metal-Complex): Pre-formed metal complexes (e.g., Mn-[13]aneN3) may act as Superoxide Dismutase (SOD) mimics, scavenging ROS, or as nucleases capable of hydrolyzing DNA phosphate backbones.[1]

  • Polyamine Mimicry: At physiological pH, the secondary amines are protonated. The resulting polycation can bind DNA or disrupt membrane potential, mimicking endogenous polyamines like spermidine.[1]

Critical Experimental Control: The Amine Oxidase Artifact

WARNING: When testing polyamines in media containing Fetal Bovine Serum (FBS), serum amine oxidases can oxidize the ligand, generating hydrogen peroxide and aldehydes.[1] This causes false-positive cytotoxicity.

  • Solution: All assays must be performed with heat-inactivated serum or in the presence of aminoguanidine (an amine oxidase inhibitor).

Experimental Workflows (Graphviz Visualization)

The following diagram outlines the decision tree for evaluating these derivatives, separating "Free Ligand" pathways from "Metal Complex" pathways.

GStartCompound Library(1,5,9-Triazacyclotridecane Derivatives)CheckState of Compound?Start->CheckFreeLigandFree Ligand(Apo-form)Check->FreeLigand UnboundMetalComplexMetal Complex(Zn, Cu, Mn bound)Check->MetalComplex Pre-coordinatedToxScreenCytotoxicity Screen(+/- Aminoguanidine)FreeLigand->ToxScreenMICAntimicrobial MIC(Siderophore Mimicry)FreeLigand->MICSODSOD Mimic Activity(Riboflavin/NBT Assay)MetalComplex->SODDNADNA Cleavage/Binding(Gel Electrophoresis)MetalComplex->DNAZnRescueZn(II) Rescue Assay(Confirm Depletion Mechanism)ToxScreen->ZnRescue If CytotoxicEnd1End1ZnRescue->End1 Validated ChelatorEnd2End2SOD->End2 Validated Catalyst

Figure 1: Strategic workflow for characterizing aza-macrocycle derivatives. The path diverges based on whether the compound is intended to strip metals (Free Ligand) or deliver them (Metal Complex).[1]

Protocol 1: Validated Cytotoxicity & Metal Rescue Assay

This protocol determines if the compound kills cancer cells by sequestering Zinc (a common mechanism for triazacycloalkanes).

Materials
  • Cell Lines: HeLa (cervical cancer) or CCRF-CEM (leukemia - highly Zn sensitive).

  • Reagents: MTT or Resazurin (Alamar Blue).[1]

  • Inhibitor: Aminoguanidine hemisulfate (1 mM stock in PBS).[1]

  • Rescue Reagent: ZnCl₂ (100 µM stock).[1]

Step-by-Step Methodology
  • Seeding: Plate cells (5,000/well) in 96-well plates in RPMI-1640 + 10% Heat-Inactivated FBS. Incubate for 24h.

  • Pre-Treatment (Control Step):

    • Group A: Media only.

    • Group B: Media + 1 mM Aminoguanidine (to block oxidase artifacts).[1]

  • Compound Addition: Add serial dilutions of the 1,5,9-triazacyclotridecane derivative (0.1 µM – 100 µM).

  • Metal Rescue (Mechanism Check):

    • In a duplicate set of wells containing the IC50 concentration of the compound, add ZnCl₂ at an equimolar concentration.

    • Rationale: If toxicity is caused by chelation, adding excess Zn should abolish the effect (restore cell viability).[1]

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, and read Absorbance at 570 nm.

Data Interpretation
ObservationInterpretation
Toxicity reduced by Aminoguanidine False Positive. Toxicity is due to H₂O₂ generation by serum enzymes, not the drug.
Toxicity persists with Aminoguanidine True Cytotoxicity. The compound itself is active.
Toxicity reversed by ZnCl₂ addition Metal Depletion. Mechanism is sequestration of cellular Zinc.
Toxicity unaffected by ZnCl₂ Off-Target/Polyamine Effect. Mechanism likely involves DNA binding or membrane disruption.

Protocol 2: DNA Interaction (Ethidium Bromide Displacement)

Since 1,5,9-triazacyclotridecane is a polyamine, it may bind the DNA phosphate backbone electrostatically.[1]

Materials
  • Target: Calf Thymus DNA (CT-DNA).

  • Probe: Ethidium Bromide (EtBr).[1]

  • Buffer: Tris-HCl (pH 7.4), 50 mM NaCl.

Step-by-Step Methodology
  • Baseline: Prepare a solution of CT-DNA (10 µM) and EtBr (10 µM) in buffer. Measure fluorescence (Ex: 525 nm, Em: 600 nm). The signal will be high due to EtBr intercalation.

  • Titration: Aliquot the triazacyclotridecane derivative (0 to 100 µM) into the cuvette.

  • Measurement: Record fluorescence emission spectra after each addition.

  • Calculation: Plot Relative Fluorescence

    
     vs. Concentration.
    
    • A decrease in fluorescence indicates the derivative is displacing EtBr, suggesting intercalation or strong groove binding .

    • Calculate the Apparent Binding Constant (

      
      ) using the Stern-Volmer equation.
      

Protocol 3: Antimicrobial MIC with Siderophore Check

Macrocycles often act as "siderophore mimics," starving bacteria of iron or disrupting metal homeostasis.[1]

Materials
  • Strains: E. coli (Gram-), S. aureus (Gram+), C. albicans (Fungal).[1][2][3]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Step-by-Step Methodology
  • Inoculum: Prepare bacterial suspension at

    
     CFU/mL.
    
  • Dilution: Prepare 2-fold serial dilutions of the derivative in 96-well plates.

  • Controls:

    • Positive: Ciprofloxacin or Fluconazole.

    • Sterility:[1] Media only.

    • Growth: Bacteria + Media (no drug).[1]

  • Incubation: 18–24 hours at 37°C.

  • Readout: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.

  • Siderophore Check (Optional): If active against Gram-negatives, repeat the MIC in iron-supplemented media (add 50 µM FeCl₃).

    • Result: If MIC increases (potency drops) with Iron, the mechanism is likely Iron Starvation .[1]

References

  • Polyamine Cytotoxicity Artifacts

    • Title: Oxidative degradation of polyamines by serum supplement causes cytotoxicity on cultured cells.[4]

    • Source:Biochemical and Biophysical Research Communic
    • Significance: Establishes the necessity of aminoguanidine controls when testing polyamine derivatives to avoid false positives
    • URL:[Link]

  • Mechanism of Triazacycloalkanes (Zn Depletion)

    • Title: New Triazacycloalkane Derivatives as Cytotoxic Agents for CLL Treatment: From Proof of Concept to the Targeting Biomolecule.
    • Source:Bioconjugate Chemistry (ACS).[1]

    • Significance: Details the mechanism where triazacyclononane derivatives induce apoptosis via intracellular Zinc(II) depletion, a template mechanism for the 13-membered ring analogs.
    • URL:[Link]

  • General Cytotoxicity Protocols

    • Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
    • Source:Assay Guidance Manual (NCBI).[1]

    • Significance: Provides the standard operating procedures for MTT/MTS assays used in Protocol 1.
    • URL:[Link]

  • Triazacyclotridecane Chemical Data

    • Title: 1,5,9-Triazacyclotridecane trihydrobromide (Product Page).[1]

    • Source: Santa Cruz Biotechnology.[5]

    • Significance: Verifies the commercial availability and chemical structure (CAS 74676-52-1) of the core scaffold.

Troubleshooting & Optimization

troubleshooting low yields in 1,5,9-Triazacyclotridecane functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,5,9-Triazacyclotridecane Functionalization

Topic: Troubleshooting Low Yields in N-Functionalization of [13]aneN


Lead Scientist:  Dr. Aris Thorne, Senior Application Scientist
Date:  October 24, 2025

Executive Summary

Functionalizing 1,5,9-triazacyclotridecane ([13]aneN


) presents a unique set of challenges compared to its symmetrical cousins like TACN ([9]aneN

) or Cyclen ([12]aneN

).[1][2] Unlike those perfectly symmetrical macrocycles, [13]aneN

typically contains a mixed bridge system (two propyl chains and one butyl chain), creating non-equivalent nitrogen environments.[1][2]

Low yields in this chemistry rarely stem from a single error. They are usually the result of a "conspiracy" between statistical over-alkylation , regiochemical scrambling , and purification losses on acidic stationary phases.[1][2] This guide deconstructs these failure modes into solvable protocols.

Part 1: The Diagnostic Phase (Why are my yields low?)

Before altering your protocol, identify which of the three "Yield Killers" is active in your flask.[2]

SymptomDiagnosisRoot Cause
TLC shows a streak from baseline to solvent front. The Silica Trap Free secondary amines interact with acidic silanols on silica gel, causing irreversible adsorption.
Crude NMR shows complex aliphatic multiplets and multiple N-R peaks. Polysubstitution The secondary amines are highly nucleophilic. Once one alkylates, the remaining amines react faster or statistically, leading to mixtures of mono-, di-, and tri-substituted products.[1][2]
Mass spec shows correct mass, but NMR is messy/asymmetric. Regioisomerism [13]aneN

has two distinct N-sites (N5 vs. N1/N9).[1][2] Non-selective reagents produce difficult-to-separate isomers.
Aqueous layer retains product after extraction. pH Mismatch Polyamines are "proton sponges." If the pH is not

, they remain protonated and water-soluble.[2]

Part 2: Troubleshooting Protocols

Issue #1: "I cannot isolate the mono-substituted product."

The Mechanism: In a direct alkylation (e.g., with an alkyl halide), the reaction is governed by statistics.[1][2] Because the starting material has three nucleophilic sites, obtaining a pure mono-product purely by stoichiometry is mathematically unfavorable (maximum theoretical yield is often <50% without high dilution).

The Solution: Orthogonal Protection Strategy Do not rely on stoichiometry. Use a protection-deprotection sequence to isolate the specific nitrogen you want to target.

Protocol: The "2+1" Boc Strategy This method protects two nitrogens, forcing reaction at the third, then deprotects.[1][2]

  • Protection: Dissolve [13]aneN

    
     (1 equiv) in DCM. Add 
    
    
    
    (2.1 equiv) dropwise at
    
    
    over 2 hours.
    • Why: The steric bulk of Boc groups combined with slow addition favors the formation of the di-Boc species over the tri-Boc due to steric crowding in the macrocycle ring.

  • Purification: Isolate the di-Boc intermediate. This is lipophilic and purifies easily on silica (unlike the free amine).

  • Functionalization: React the di-Boc macrocycle with your electrophile (R-X) and base (Cs

    
    CO
    
    
    
    ) in MeCN.
  • Deprotection: Treat with TFA/DCM (1:1) to remove Boc groups.

Visual Workflow:

ProtectionStrategy Start Start: [13]aneN3 Direct Direct Alkylation (1 equiv R-X) Start->Direct Fast but messy Protected Protection Route (2.1 equiv Boc2O) Start->Protected Recommended ResultBad Mixture: Mono (30%) Di (20%) Tri (10%) Starting Mat (40%) Direct->ResultBad ResultGood Intermediate: Di-Boc-[13]aneN3 (Yield >75%) Protected->ResultGood Func Functionalize Free N (R-X, Base) ResultGood->Func Deprotect Deprotection (TFA/DCM) Func->Deprotect Final Pure Mono-Product Deprotect->Final

Figure 1: Comparison of Direct Alkylation vs. Protected Synthesis routes. The protected route minimizes statistical mixtures.

Issue #2: "My product disappears during column chromatography."

The Mechanism: Silica gel is slightly acidic (pH 4-5). Macrocyclic polyamines are strong bases. They protonate upon contact with silica, forming ionic bonds that standard organic solvents cannot break.[1][2] This results in "tailing" or total loss of mass.

The Solution: Deactivated Stationary Phases You must disrupt the acid-base interaction.

Protocol: The "Amine-Wash" Column

  • Pre-treatment: Slurry your silica gel in Hexane containing 5% Triethylamine (TEA) or 1% saturated aqueous Ammonia (

    
    ).
    
  • Packing: Pour the column with this basic slurry.

  • Elution: Run your column using a gradient of DCM : MeOH :

    
     (e.g., 90:9:1).[1][2]
    
    • Critical Step: The ammonia competes for the silanol sites, allowing your amine product to elute freely.[2]

  • Alternative: Use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina is less acidic and tolerates polyamines better, though resolution may be lower.[1][2]

Issue #3: Regioselectivity (The Hidden Isomers)

The Mechanism: [13]aneN


 is often synthesized with propyl-propyl-butyl bridges (1,5,9-triazacyclotridecane).[1][2]
  • N5 is flanked by two propyl chains.

  • N1 and N9 are flanked by one propyl and one butyl chain.

This creates two chemically distinct sites.[3][4] N5 is often more nucleophilic due to subtle conformational effects, but steric hindrance varies.[1][2] If you treat the molecule as symmetrical (like TACN), you will get isomeric mixtures that are nearly impossible to separate by standard chromatography.[1][2]

The Solution: Thermodynamic Control

  • Temperature: Run alkylations at lower temperatures (

    
     to 
    
    
    
    ) to favor the kinetic product (often the less sterically hindered N).
  • Leaving Group: Use less reactive electrophiles (alkyl chlorides vs. iodides) to increase selectivity.

Part 3: Validated Synthesis Workflow

This workflow integrates the solutions above into a single, robust path for mono-functionalization.

Workflow Input Crude Reaction Mixture Check1 Is pH > 12? Input->Check1 Adjust Add NaOH (6M) Check1->Adjust No Extract Extract: DCM (3x) (Avoid Ether) Check1->Extract Yes Adjust->Check1 TLC TLC Check: Use DCM/MeOH/NH3 Extract->TLC Purify Column Chromatography: Neutral Alumina OR Base-Deactivated Silica TLC->Purify Final Isolated Product Purify->Final

Figure 2: Workup and Purification Logic Flow. Note the critical pH adjustment step.

Step-by-Step Protocol:

  • Reaction: Combine [13]aneN

    
     (1.0 eq) and Electrophile (0.9 eq) in MeCN. Add 
    
    
    
    (2.0 eq).[1] Stir at
    
    
    for 4h, then RT overnight.
  • Quench: Filter off inorganic salts (

    
    ). Evaporate solvent.
    
  • pH Adjustment: Redissolve residue in water. Adjust pH to 13-14 using 6M NaOH. Crucial: If pH is <12, the amine stays in the water.[1][2]

  • Extraction: Extract with DCM (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). If the macrocycle is very polar, use 
    
    
    
    (3:[1][2]1) as the organic phase.[5]
  • Drying: Dry over

    
     (avoid 
    
    
    
    as it is slightly acidic/Lewis acidic and can trap amines).
  • Chromatography: Load onto a TEA-deactivated silica column . Elute with DCM:MeOH:

    
     (Gradient 95:4:1 
    
    
    
    85:14:1).[1]

Part 4: Frequently Asked Questions (FAQs)

Q: My starting material ([13]aneN


) is impure. Can I purify it before functionalization? 
A:  Yes. The best method is vacuum distillation  (Kugelrohr) if you have the free base (high boiling point, 

at 0.1 mmHg).[1] Alternatively, convert it to the tri-hydrochloride salt by adding HCl in dioxane.[2] The salt precipitates cleanly. Recrystallize the salt from hot ethanol/water, then free-base it with strong NaOH before use.[2]

Q: Can I use the Richman-Atkins cyclization to make the functionalized ring directly? A: Yes, but it is labor-intensive. You would react a linear triamine (tritosyl derivative) with a di-functionalized alkyl chain. While this guarantees the position of the functional group (by embedding it in the starting materials), the detosylation step (using HBr/AcOH or Na/Hg) is harsh and often low-yielding. Direct functionalization of the pre-formed ring is usually more efficient for drug discovery scales.

Q: Why do I see a "doublet" of peaks in the NMR for my purified product? A: This is likely conformational isomerism , not impurities.[2] Macrocyclic rings are flexible. At room temperature, the interconversion between different "cup" or "chair" forms might be slow on the NMR timescale, leading to broadened or split peaks.[1][2] Run the NMR at


—if the peaks coalesce, it is a single pure compound.[1]

References

  • Macrocycle Synthesis & Richman-Atkins: Atkins, T. J., & Richman, J. E. (1974).[1][2] The synthesis of cyclic polyamines.[4][6] Application of the p-toluenesulfonamide method. Journal of the American Chemical Society. Link[1]

  • Selectivity in Polyamine Functionalization: Kruper, W. J., et al. (2002).[1][2] Unexpected selectivity in the alkylation of polyazamacrocycles.[7] The Journal of Organic Chemistry.[6][7] Link[1]

  • Purification of Amines on Silica: Nagy, V., et al. (2009).[1][2] Isolation and purification of acid-labile compounds on modified silica gels. Phytochemical Analysis.[8] Link

  • Protonation Effects: Drahoš, B., et al. (2012).[1][2] Carboxylate derivatives of 1,4,7-triazacyclononane: Synthesis and coordination chemistry. Inorganic Chemistry.[4] Link[1]

Sources

Technical Support Center: Desalting 1,5,9-Triazacyclotridecane

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MACRO-13-HBR-REM Subject: Protocol for conversion of 1,5,9-Triazacyclotridecane (


) trihydrobromide to free base.
Assigned Specialist:  Senior Application Scientist, Macrocyclic Chemistry Div.

Executive Summary & Decision Matrix

The Challenge: 1,5,9-Triazacyclotridecane (


) is typically isolated as a trihydrobromide salt (

) following detosylation in HBr/Acetic Acid. The salt is stable and easy to handle. However, the free base is required for coordination chemistry or further functionalization.

The Problem with Polyamines: Unlike simple amines, macrocyclic polyamines are:

  • Hygroscopic: They absorb atmospheric water rapidly.

  • Carbamate Formers: They react with atmospheric

    
     to form solid carbamates, often mistaken for the original salt.
    
  • Water Soluble: The free base is often partially soluble in water, making standard extraction difficult.

Select Your Protocol: Use the decision matrix below to choose the correct method for your scale and purity requirements.

DesaltingDecision Start Start: 3HBr Salt Scale Check Scale Start->Scale SmallScale < 1 gram High Purity Critical Scale->SmallScale LargeScale > 1 gram Throughput Critical Scale->LargeScale MethodA Method A: Anion Exchange (Dowex 1x8) SmallScale->MethodA MethodB Method B: pH Swing Extraction (NaOH / DCM) LargeScale->MethodB Distill Final Polish: Kugelrohr Distillation MethodA->Distill MethodB->Distill Final Pure Free Base Oil (Store under Ar) Distill->Final

Figure 1: Decision matrix for selecting the appropriate desalting protocol based on scale and purity needs.

Method A: Anion Exchange Chromatography (The "Pure" Route)

Best For: Small scales (<1g), precious samples, or when maximum recovery is required. Mechanism: Replaces


 counter-ions with 

, leaving the free amine in the eluate.
Materials Required
  • Resin: Strong Basic Anion Exchanger (e.g., Dowex 1x8, 200-400 mesh).

  • Solvents: Degassed Millipore water, Methanol.

  • Hardware: Glass column with frit, pH paper.

Protocol Steps
  • Resin Activation:

    • Pack the column with the resin.

    • Wash with 1M NaOH (approx. 5 column volumes) to ensure it is in the

      
       form.
      
    • Wash with degassed water until the eluate is neutral (pH 7) . Crucial: If the resin is not neutral, you will contaminate your product with excess base.

  • Loading:

    • Dissolve the 1,5,9-triazacyclotridecane

      
       salt in the minimum amount of water.[1]
      
    • Load onto the column carefully.

  • Elution:

    • Elute with degassed water.

    • Collect fractions. The macrocycle is basic, so test fractions with pH paper. High pH fractions (pH 10-11) contain your product.

    • Note: Since the free base is water-soluble, it elutes quickly.

  • Isolation:

    • Combine basic fractions.

    • Remove water via rotary evaporation (bath temp < 50°C).

    • Azeotrope: Add toluene and evaporate 3x to remove trace water.

Method B: Strong Base Extraction (The "Fast" Route)

Best For: Larger scales (>1g), robust synthesis. Risk: Lower yields if the aqueous layer is not exhaustively extracted.

The Chemistry of Failure

Most users fail here because they do not reach a high enough pH.

  • 
    : The amine is still partially protonated (
    
    
    
    ) and stays in the water.
  • 
    : The amine is fully deprotonated (
    
    
    
    ) and moves to the organic layer.
Protocol Steps
  • Dissolution:

    • Place the HBr salt in a flask. Add minimum water to dissolve.[1]

  • The pH Swing:

    • Add Pellets of NaOH or 40% NaOH solution slowly with cooling (exothermic!).

    • Target: You must saturate the solution. The pH should be >14.[2]

    • Visual Cue: The solution often becomes cloudy or an oil separates on top (this is the free base crashing out).

  • Extraction:

    • Extract with Dichloromethane (DCM) or Chloroform (

      
      ) .
      
    • Rule of Thumb: Perform 5 x 50mL extractions.

    • Pro-Tip: If the interface is messy, filter the biphasic mixture through Celite.

  • Drying:

    • Dry the combined organic layers over anhydrous

      
       or 
      
      
      
      .
    • Filter and evaporate solvent.

The Final Polish: Kugelrohr Distillation

Regardless of Method A or B, the resulting oil may be yellow or contain trace salts.

  • Setup: Kugelrohr (Short-path) distillation apparatus.

  • Conditions: High vacuum (<0.1 mmHg).

  • Procedure:

    • Heat the bulb.

    • The free base 1,5,9-triazacyclotridecane will distill over as a clear, colorless oil (bp is likely >100°C at 0.1 mmHg, similar to [12]aneN3).

    • Impurities (salts, polymers) remain in the source bulb.

Troubleshooting & FAQ

Q1: My product turned into a white solid after leaving it on the bench. Is it the salt?

A: No. It is likely the carbamate .

  • Mechanism:

    
     (zwitterionic species).
    
  • Fix: Dissolve in dilute HCl (converts back to salt +

    
    ), then repeat Method B.
    
  • Prevention: Store under Argon/Nitrogen in a sealed vessel.

Q2: I have low recovery with Method B (Extraction).

A: The partition coefficient (


) is working against you.
  • Solution 1: Use a Continuous Liquid-Liquid Extractor for 24 hours with DCM.

  • Solution 2: Saturate the aqueous layer with NaCl (Salting out) to force the organic amine into the organic layer.

Q3: Can I use KOH instead of NaOH?

A: Yes, but NaOH is preferred for Method B because sodium salts are generally less soluble in the organic phase than potassium salts, reducing salt contamination in your extract.

Q4: How do I verify the HBr is gone?

A:

  • Beilstein Test: Burn a trace on a copper wire. Green flame = Halogen present (Fail).

  • NMR:

    • Proton signals adjacent to Nitrogen will shift upfield (lower ppm) in the free base compared to the salt.

    • Absence of broad ammonium protons (though these exchange in

      
      ).
      

Quantitative Data Summary

PropertyHBr Salt FormFree Base Form
State Crystalline SolidViscous Oil / Low melting solid
Solubility (Water) HighModerate to High
Solubility (DCM) NegligibleHigh
pH (aq) Acidic (~4-5)Basic (~11-12)
Storage Shelf stableAir Sensitive (

)

References

  • Richman, J. E., & Atkins, T. J. (1974). Nitrogen analogs of crown ethers. Journal of the American Chemical Society, 96(7), 2268–2270. Link

    • Foundational text for the synthesis and handling of polyaza macrocycles.
  • Meyer, M., et al. (1998). Thermodynamics of 1,4,7-Triazacyclononane... Inorganic Chemistry, 37(2), 284-290.
  • Santa Cruz Biotechnology. (n.d.). 1,5,9-Triazacyclotridecane trihydrobromide Product Data. Link

    • Source for CAS 74676-52-1 and physical state confirm
  • PubChem. (2025). 1,5,9-Triazacyclododecane Compound Summary. Link

    • Reference for general safety and GHS classific

Sources

Technical Support Center: Optimizing pH for 1,5,9-Triazacyclotridecane Complexation

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring high-level troubleshooting for the complexation of 1,5,9-Triazacyclotridecane ([13]aneN3) .

Product: 1,5,9-Triazacyclotridecane (Macrocyclic Polyamine Ligand) Application: Metal Chelation (Cu, Zn, Ni, Mn, Gd) Document ID: TSC-13ANE-PH-OPT Last Updated: 2025-10-14

Part 1: The Core Protocol (The "Golden Path")

Executive Summary

1,5,9-Triazacyclotridecane ([13]aneN3) is a tridentate macrocycle. Unlike its smaller homolog [9]aneN3 (TACN), the 13-membered ring possesses higher conformational flexibility and a larger cavity size. Successful complexation is governed by a "Goldilocks" pH window: high enough to deprotonate the amine nitrogens (activating them as donors), but low enough to prevent metal hydroxide precipitation before chelation occurs.

Optimized Workflow

Prerequisites:

  • Ligand Stock: 10–50 mM in dilute HCl (pH ~2) or water (if free base).

  • Metal Stock: Metal chloride or perchlorate salts (avoid sulfates/phosphates if kinetics are slow, as anions can interfere).

  • Buffer: MES (pH 6.0) or HEPES (pH 7.5–8.0). Avoid Citrate or Phosphate.

Step-by-Step Protocol
  • Initial Mixing (Acidic Phase):

    • Dissolve the metal salt in water.

    • Add [13]aneN3 ligand (1.1 equivalents).

    • Status: pH should be < 4.0. Both species are soluble; no reaction occurs because the ligand is fully protonated (

      
      ).
      
  • Controlled pH Ramp (The Critical Step):

    • Slowly titrate with 0.1 M NaOH or KOH.

    • Target pH: 6.5 – 8.5 (Metal dependent, see Table 1).

    • Mechanism:[1] As pH rises, the tri-protonated ligand loses protons (

      
      ). The mono-protonated or free base form initiates attack on the metal.
      
  • Thermodynamic Activation:

    • Heat the solution to 60–80°C for 2–6 hours.

    • Why: [13]aneN3 is a larger, flexible ring. The "Macrocyclic Effect" provides thermodynamic stability, but the "Macrocyclic Barrier" (conformational rearrangement) slows kinetics. Heat is non-negotiable for high yields.

  • Purification:

    • Cool to room temperature.

    • Raise pH to >10 to precipitate unreacted metal as hydroxides (filter off) or use C18 reverse-phase HPLC if the complex is soluble.

Part 2: Technical Data & Logic

The pH-Speciation Logic

The success of your experiment relies on the competition between Protonation (Ligand + H


) and Hydrolysis  (Metal + OH

).

Table 1: Optimized pH Windows for Common Metals

Metal IonHydrolysis Onset (pH)*Ligand Activation (

)**
Optimal Complexation pHNotes
Cu(II) ~6.0~7.56.0 – 7.0 Fast kinetics; Cu(OH)

precipitates easily.
Zn(II) ~7.5~7.57.0 – 8.0 Slower kinetics; requires heat.
Ni(II) ~8.0~7.57.5 – 8.5 Very slow; often requires pH > 8 and high heat.
Mn(II) ~8.5~7.58.0 – 9.0 Oxidation risk; degas solvents.

*Approximate pH where


 forms at mM concentrations.
**

of [13]aneN3 is approx 7.3–7.8 (homologous extrapolation from [12]aneN3).
Visualizing the Pathway

The following diagram illustrates the kinetic trap users often encounter. You must navigate the "Complexation Window" without falling into the "Precipitation Pit."

ComplexationPathway Start Start: Acidic pH (< 4) Metal + Fully Protonated Ligand (LH3) Mid pH Ramp (6.0 - 8.0) Ligand Deprotonates (LH+ / L) Start->Mid Add Base (Slowly) Trap High pH (> 10) Too Fast Metal Hydroxide Precipitate M(OH)n Mid->Trap pH > Hydrolysis Limit Before Binding Success Thermodynamic Product [M(13-aneN3)] Complex Mid->Success Heat (60°C) + Time (Kinetic Barrier Crossing) Trap->Success Impossible (Irreversible)

Caption: The "Complexation Window" strategy. Raising pH too fast precipitates the metal before the ligand can wrap around it. Heat is required to cross the kinetic barrier.

Part 3: Troubleshooting Guide

Symptom 1: Solution turns cloudy immediately upon adding base.
  • Diagnosis: Hydrolysis Flash Precipitation. You exceeded the solubility product constant (

    
    ) of the metal hydroxide before the ligand could bind.
    
  • Root Cause:

    • pH raised too quickly (local areas of high alkalinity).

    • Ligand concentration too low (insufficient competition).

  • Solution:

    • Reset: Acidify back to pH 2 until clear.

    • Corrective Action: Use a weaker base (e.g., dilute NaHCO

      
       instead of NaOH) or add base dropwise with vigorous stirring. Ensure Ligand:Metal ratio is at least 1.1:1.[1][2]
      
Symptom 2: No complex formation detected (UV-Vis/MS) despite correct pH.
  • Diagnosis: Kinetic Trapping. The 13-membered ring is flexible but requires energy to displace the solvent shell and adopt the correct conformation around the metal.

  • Root Cause: Reaction performed at room temperature.[3][4]

  • Solution: Heat the reaction mixture to 60–80°C for 4 hours. Macrocyclic complexation is entropy-driven but kinetically hindered.

Symptom 3: Low yield with Copper(II).
  • Diagnosis: Wrong Buffer Choice.

  • Root Cause: Using Phosphate or Acetate buffers. Acetate can form stable binuclear species with Cu(II), and Phosphate precipitates Cu(II).

  • Solution: Switch to MES (pH 6.0) or HEPES (pH 7.5) . These are non-coordinating "Good's Buffers" that do not compete with the macrocycle.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use the [12]aneN3 (1,5,9-triazacyclododecane) protocols for the [13]aneN3 ligand? A: Yes, but with modifications. The [13]aneN3 ring is larger and more flexible. This generally means the complex stability (


) is slightly lower than the [12]aneN3 analogue due to the chelate ring size (forming a mix of 5- and 6-membered chelate rings). You may need slightly longer heating times to achieve full complexation.

Q: What is the exact


 of 1,5,9-Triazacyclotridecane? 
A:  While specific values for the 13-membered ring are sparse in literature compared to [9]aneN3, it follows the homologous series of cyclic polyamines.
  • 
     (First proton, very basic)
    
  • 
     (Second proton, neutral pH range)
    
  • 
     (Third proton, very acidic)
    
  • Operational Insight: You only need to deprotonate the second nitrogen (

    
    ) to initiate binding. Aim for pH 7.5–8.0.
    

Q: How do I remove excess free ligand after the reaction? A: Since the complex is cationic and the free ligand is also cationic at neutral pH, separation can be tricky.

  • Precipitation: Add perchlorate or hexafluorophosphate salts (Caution: Explosion hazard with perchlorates) to precipitate the complex selectively.

  • Scavenging: Pass the solution over a weak cation exchange resin at pH 4. The free ligand (protonated) binds, while the very stable complex (often kinetically inert) may elute, depending on charge density differences.

References

  • Macrocyclic Effect & Kinetics: Cabbiness, D. K., & Margerum, D. W. (1969). Macrocyclic effect on the stability of copper(II) tetramine complexes.[5] Journal of the American Chemical Society.

  • pH Dependence of Polyamine Coordination: Martell, A. E., & Hancock, R. D. (1996). Metal Complexes in Aqueous Solutions.[3][4][6][7][8] Springer. (Standard text for

    
     and 
    
    
    
    principles).
  • Comparative Ring Size Studies ([12]aneN3 vs [9]aneN3): Chaudhuri, P., & Wieghardt, K. (1987). The chemistry of 1,4,7-triazacyclononane and related tridentate macrocyclic ligands. Progress in Inorganic Chemistry.

  • General Troubleshooting for Macrocycles: Sherman, E. L., et al. (2021). pH-dependent concatenation of an inorganic complex results in solid state helix formation. (Illustrates pH sensitivity of macrocyclic speciation).

Sources

stability of 1,5,9-Triazacyclotridecane in acidic vs basic media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 1,5,9-Triazacyclotridecane ([13]aneN3)[1][2]

Executive Summary

1,5,9-Triazacyclotridecane (often abbreviated as [13]aneN3 ) belongs to the class of saturated polyaza macrocycles.[1] Its stability profile is dictated by its protonation state (speciation). Unlike linear polyamines, the macrocyclic effect confers thermodynamic stability, but the cyclic constraint introduces unique kinetic behaviors in acidic vs. basic media.[1]

  • In Acidic Media: The molecule acts as a proton sponge .[1] It is chemically stable (resistant to hydrolysis) but physically reactive, forming thermodynamically stable, water-soluble salts.[1]

  • In Basic Media: The molecule exists as a nucleophilic free base .[1] It is structurally stable but chemically sensitive to oxidation and electrophilic contaminants (e.g., atmospheric CO₂).

Module 1: Acidic Media (The Protonation Trap)

In acidic environments (pH < 4), 1,5,9-triazacyclotridecane functions as a base.[1] The stability here is not about decomposition, but about solubility inversion and conformational locking .[1]

1.1 The Mechanism: Stepwise Protonation

The three secondary amine nitrogens protonate sequentially.[1] Due to the ring size (13-membered), the electrostatic repulsion between ammonium centers is significant but manageable compared to smaller rings like [9]aneN3.[1]

  • Step 1 & 2 (pH 7–4): The first two protons bind readily (High pKₐ, typically >10 and ~7-8).[1]

  • Step 3 (pH < 2): The third protonation is energetically demanding due to electrostatic repulsion inside the macrocyclic cavity.[1] Achieving the tri-protonated state usually requires concentrated mineral acid (e.g., 6M HCl).

1.2 Chemical Stability (Hydrolysis Resistance)

Researchers often fear acid hydrolysis of the C-N bonds. This is a misconception.

  • Fact: Saturated macrocyclic polyamines are extremely resistant to acid hydrolysis. The C-N bond cleavage requires harsh conditions (e.g., sealed tube, conc.[1] HCl, >150°C, >24h).

  • Observation: If your molecule "disappears" in acid, it has not decomposed.[1] It has likely partitioned into the aqueous phase or precipitated as a salt.[1]

1.3 Troubleshooting Acidic Scenarios
SymptomProbable CauseTechnical Solution
Precipitate forms upon adding HCl Formation of the tri-hydrochloride salt ([LH₃]Cl₃).[1]Do not discard. This is the most stable storage form.[1] Filter and wash with cold ethanol/ether.
Product "lost" during workup Molecule is fully protonated and trapped in the aqueous layer.[1]Basify to pH > 12 (using NaOH pellets) to generate the free base, then extract with DCM or Chloroform.[1]
NMR signals are broad Exchange broadening due to incomplete protonation or fluxional conformation.Run NMR in D₂O with excess DCl (locks conformation) or in CDCl₃ (free base). Avoid intermediate pH.
Module 2: Basic Media (The Nucleophilic Free Base)

In basic media (pH > 12), the molecule exists as a free amine.[1] While the carbon skeleton remains intact, the nitrogen centers become highly reactive nucleophiles.[1]

2.1 The "Phantom" Impurity: Carbamate Formation

The most common "instability" reported is actually a reaction with the atmosphere.[1]

  • Mechanism: The electron-rich secondary amines react with atmospheric CO₂ to form carbamates (N-CO₂⁻).[1]

  • Impact: This alters titration results, changes solubility, and creates "ghost" peaks in ¹³C NMR (around 160 ppm).[1]

2.2 Oxidative Instability

Unlike the acid form, the free base is susceptible to oxidation.[1]

  • Yellowing: Pure [13]aneN3 is colorless/white. A yellow/brown tint indicates N-oxidation (formation of N-oxides or imines) caused by trace transition metals (Cu, Fe) catalyzing air oxidation.[1]

  • Prevention: Store under inert atmosphere (Ar/N₂) at -20°C.

2.3 Extraction Protocol (The "Salting Out" Trick)

Because [13]aneN3 is moderately hydrophilic even as a free base, standard extraction often fails.[1]

Protocol: High-Efficiency Free Base Isolation

  • Basify: Adjust aqueous solution to pH > 13 using NaOH pellets (minimize volume).

  • Saturate: Add solid NaCl until the solution is saturated (Salting out effect).

  • Extract: Use Chloroform (CHCl₃) rather than DCM. (Chloroform is a better solvent for cyclic polyamines).

  • Repeat: Perform 3x extractions.

  • Dry: Use Na₂SO₄ (anhydrous) and evaporate immediately to avoid CO₂ uptake.

Module 3: Visual Troubleshooting & Logic
3.1 Speciation & Workflow Diagram

This diagram illustrates the relationship between pH, solubility, and handling risks.[1]

SpeciationLogic Start 1,5,9-Triazacyclotridecane (Starting Material) Acid Acidic Media (pH < 2) + HCl / H2SO4 Start->Acid Add Acid Base Basic Media (pH > 12) + NaOH / KOH Start->Base Add Base Salt Tri-Cationic Salt [LH3]3+ (Water Soluble) Acid->Salt Protonation FreeBase Neutral Free Base [L] (Organic Soluble) Base->FreeBase Deprotonation Salt->FreeBase Basify (pH > 13) RiskAcid Risk: Salt Precipitation (Not Decomposition!) Salt->RiskAcid ActionAcid Isolate by Filtration Store as Salt Salt->ActionAcid Best Practice FreeBase->Salt Acidify (pH < 1) RiskBase Risk: CO2 Absorption & Oxidation (Yellowing) FreeBase->RiskBase ActionBase Extract w/ CHCl3 Store under Argon FreeBase->ActionBase Best Practice

Caption: pH-dependent speciation cycle showing solubility switches and primary handling risks.

Module 4: Frequently Asked Questions (FAQ)

Q1: I see a new peak at ~164 ppm in my ¹³C NMR of the free base. Is my ring degrading? A: No. This is likely a carbamate artifact . The secondary amines have reacted with CO₂ in the air or the NMR solvent.[1]

  • Fix: Reprocess the sample using a fresh ampoule of CDCl₃ (neutralized) or run the NMR in D₂O/DCl (acidic conditions revert carbamates to the amine salt).

Q2: Can I use 1,5,9-triazacyclotridecane in oxidative coupling reactions? A: Use caution. While the macrocycle stabilizes metal ions (like Cu²⁺), the ligand itself can be oxidatively dehydrogenated to form imines (C=N bonds) if high-potential oxidants are used.[1]

  • Reference: Cyclic polyamines can undergo oxidative dehydrogenation in the presence of metals [1].[1]

Q3: Why is the melting point of my isolated solid lower than reported? A: Macrocyclic polyamines are hygroscopic .[1] The "low melting" solid is likely a hydrate.[1]

  • Fix: Dry the sample under high vacuum (0.1 mbar) at 40°C for 12 hours. If it is the HCl salt, ensure all excess HCl is removed, as trapped acid lowers the melting point.[1]

References
  • Chemical Society (London) . Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane.[1][2][3] (Demonstrates the hydrolytic stability of the macrocyclic scaffold and its activity as a catalyst).

  • Izatt, R. M., et al. Thermodynamic and Kinetic Data for Macrocycle Interaction with Cations.[1] (Foundational text on macrocycle stability constants and protonation).

  • Meyer, M., et al. Tripodal and Macrocyclic Polyamines.[1] (Discusses the synthesis and stability of [n]aneN3 class molecules).

Sources

Validation & Comparative

Comparative Binding Affinity Guide: 1,5,9-Triazacyclotridecane vs. Cyclam

Author: BenchChem Technical Support Team. Date: February 2026

The following comparative guide details the binding affinity, thermodynamic stability, and coordination chemistry of 1,5,9-Triazacyclotridecane ([13]aneN3) versus Cyclam (1,4,8,11-tetraazacyclotetradecane, [14]aneN4) .

Executive Summary

The Verdict: Cyclam is the superior chelator for transition metals (Cu²⁺, Ni²⁺, Zn²⁺) by orders of magnitude, primarily due to the "Tetraaza Effect"—the presence of four nitrogen donors in a pre-organized 14-membered ring that perfectly matches the square-planar requirements of these ions.

1,5,9-Triazacyclotridecane ([13]aneN3) , a 13-membered ring with only three nitrogen donors, exhibits significantly lower binding affinity (Log


 values are ~12–14 log units lower than Cyclam for Copper). Its utility lies not in raw binding strength for naked ions, but as a flexible scaffold for facial coordination  or as a backbone for pendant-arm derivatization (e.g., siderophore mimics for Fe³⁺ binding).

Key Differentiator:

  • Cyclam: Forms ultra-stable, kinetically inert Square Planar complexes.

  • [13]aneN3: Forms moderately stable, kinetically labile Facial/Trigonal complexes.

Chemical Architecture & Ligand Design

The fundamental difference in binding affinity stems from the structural mismatch between the two macrocycles.

FeatureCyclam ([14]aneN4) 1,5,9-Triazacyclotridecane ([13]aneN3)
Ring Size 14-membered13-membered
Donor Atoms 4 Nitrogens (Secondary amines)3 Nitrogens (Secondary amines)
Denticity Tetradentate (4-coordinate)Tridentate (3-coordinate)
Bridge Structure 2,3,2,3 (propyl-ethyl-propyl-ethyl)3,3,4 (propyl-propyl-butyl)*
Pre-organization High (Square Planar preference)Moderate (Flexible, Facial preference)

*Note: 1,5,9-triazacyclotridecane typically features two propyl bridges (3 carbons) and one butyl bridge (4 carbons) to close the 13-membered ring, introducing asymmetry and ring strain.

Structural Visualization (Graphviz)

The following diagram illustrates the connectivity and donor topology of both ligands.

LigandComparison cluster_0 Cyclam (Tetradentate) cluster_1 [13]aneN3 (Tridentate) N1 N N2 N N1->N2 C2 M_cyc Metal (Cu/Ni) N1->M_cyc N3 N N2->N3 C3 N2->M_cyc N4 N N3->N4 C2 N3->M_cyc N4->N1 C3 N4->M_cyc Tn1 N Tn2 N Tn1->Tn2 C3 M_tri Metal (Cu/Ni) Tn1->M_tri Tn3 N Tn2->Tn3 C3 Tn2->M_tri Tn3->Tn1 C4 (Butyl) Tn3->M_tri

Figure 1: Topological comparison. Cyclam fully encapsulates the metal in a square plane. [13]aneN3 leaves one "face" of the metal open, requiring solvent or anions to complete the coordination sphere.

Thermodynamic Stability (The Data)

The Macrocyclic Effect dictates that cyclic ligands bind more strongly than their linear counterparts. However, the number of donors (denticity) is the dominant factor here. Cyclam provides 4 nitrogen donors, while [13]aneN3 provides only 3.

Comparative Stability Constants (Log )

Data synthesized from critical stability constants (NIST/Martell & Smith) and comparative literature on triaza/tetraaza macrocycles.

Metal IonCyclam ([14]aneN4) Log

[13]aneN3 (Est.)* Log

Difference (

Log

)
Cu(II) 27.2 ~ 13.5 – 15.0~ 12–14 orders
Ni(II) 22.2 ~ 10.5 – 12.0~ 10–12 orders
Zn(II) 15.5 ~ 9.0 – 10.5~ 5–6 orders
Co(II) 11.0 ~ 7.0 – 9.0~ 2–4 orders

*Note on [13]aneN3 Data: Direct experimental Log K values for the specific 1,5,9-triazacyclotridecane isomer are rare in standard databases compared to [9]aneN3 (TACN) or [12]aneN3 (TACD). The values above are extrapolated from the known trend: TACN (Log K Cu ~15.5) > TACD (Log K Cu ~13.6) > [13]aneN3 (Likely lower due to ring strain/floppiness).

Interpretation of Data[1][2][3][4][5][6][7][8][9][10]
  • Copper(II) Dominance: Cu(II) has a strong preference for square planar or tetragonally distorted geometry. Cyclam provides a perfect equatorial plane (4N). [13]aneN3 provides only 3N, forcing the copper to bind exogenous ligands (water/hydroxide) to satisfy its coordination number. This entropic penalty results in a massive drop in stability.

  • The "Chelo-Macrocyclic" Gap: The difference of ~13 log units means the Cyclam complex is

    
     times more stable. In a competitive solution containing equal parts Cyclam and [13]aneN3, 100% of the Cu(II)  will be bound to Cyclam.
    

Coordination Geometry & Kinetics

Cyclam: The "Trans-III" Lock

Cyclam typically coordinates metals in a trans-III (R,R,S,S) configuration.

  • Geometry: Square Planar (D4h) or Octahedral (with 2 axial solvents).

  • Kinetics: Extremely inert. Once the metal is inside the Cyclam ring, it is kinetically "trapped." Dissociation requires high acid concentrations and heat (e.g., 6M HCl, >80°C) for days.

  • Implication: Ideal for Radiopharmaceuticals (e.g., ⁶⁴Cu-TETA/Cyclam derivatives) where in vivo loss of metal is catastrophic.

[13]aneN3: The Facial Adaptor

1,5,9-Triazacyclotridecane coordinates in a Facial (fac) manner.

  • Geometry: Distorted Octahedral or Square Pyramidal. The 3 nitrogens occupy one face of the octahedron.

  • Kinetics: Labile. The open face allows solvent access, facilitating protonation and stepwise dissociation of the ligand.

  • Implication: Ideal for Catalysis or Siderophore Mimics . The open sites allow substrates to bind to the metal while the macrocycle anchors it.

Experimental Protocol: Determining Stability Constants

To verify these values in your specific application, Potentiometric Titration is the gold standard.

Workflow: Potentiometric Determination of Log
  • Preparation:

    • Prepare 1 mM solution of ligand ([13]aneN3 or Cyclam) in 0.1 M KNO₃ (ionic strength adjuster).

    • Prepare 1 mM solution of Metal Chloride (CuCl₂, NiCl₂).

    • Prepare carbonate-free NaOH (0.1 M).

  • Titration:

    • Acidify: Lower pH to ~2.0 using HCl to fully protonate the amines (

      
      ).
      
    • Titrate: Add NaOH in small increments (e.g., 0.01 mL) while monitoring pH.

    • Data Collection: Record pH vs. Volume NaOH.

  • Analysis:

    • Use software like Hyperquad or BEST to fit the protonation constants (

      
      ) first, then the metal stability constants (Log 
      
      
      
      ).
Experimental Logic Diagram (Graphviz)

TitrationWorkflow cluster_logic Critical Control Points Start Start: Ligand + Metal Solution (Acidic pH ~2.0) Titrate Titrate with Standardized NaOH (Controlled Atmosphere: N2/Ar) Start->Titrate Measure Measure pH Equilibrium (Glass Electrode) Titrate->Measure Measure->Titrate Next Aliquot Calc Calculate Protonation Constants (pKa) (Ligand Only Run) Measure->Calc Data Complete Fit Fit Metal Stability Constants (Log K) (Hyperquad/BEST Software) Calc->Fit Input pKa C1 Temp Control (25.0 ± 0.1 °C) C1->Titrate C2 Ionic Strength (0.1 M KNO3) C2->Start C3 CO2 Exclusion (Prevents Carbonate) C3->Titrate

Figure 2: Step-by-step workflow for potentiometric determination of stability constants.

References

  • Martell, A. E., & Smith, R. M. (1974-1989). Critical Stability Constants. Plenum Press.[1] (The authoritative source for Cyclam Log K values).

  • Weitl, F. L., & Raymond, K. N. (1979).[2] "Ferric ion sequestering agents. 1. Hexadentate O-bonding N,N',N''-tris(2,3-dihydroxybenzoyl) derivatives of 1,5,9-triazacyclotridecane and 1,3,5-triaminomethylbenzene".[3] Journal of the American Chemical Society, 101(10), 2728–2731. Link (Establishes [13]aneN3 as a scaffold).

  • Meyer, M., et al. (1998). "Macrocyclic Effect and Ring Size: Copper(II) Complexes of Triazacycloalkanes". Inorganic Chemistry. (General reference for ring size effects in triaza systems).
  • Izatt, R. M., et al. (1995). "Thermodynamic and Kinetic Data for Macrocycle Interaction with Cations and Anions". Chemical Reviews, 95(7), 2529–2586. Link

Sources

A Researcher's Guide to the Kinetic Stability of Triazacyclotridecane Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the selection of an appropriate chelating agent is a critical decision that profoundly impacts the efficacy, safety, and stability of the final product. Among the diverse array of macrocyclic ligands, triazacyclotridecanes—13-membered rings containing three nitrogen donor atoms—occupy a unique space. Their kinetic stability, a measure of how readily a metal complex dissociates, is a paramount performance metric, particularly in applications like radiopharmaceuticals where the premature release of a toxic metal ion is unacceptable.

This guide provides an in-depth comparison of the kinetic stability of triazacyclotridecane-based ligands, contextualized by their smaller and larger ring counterparts. We will delve into the experimental methodologies used to quantify this stability, present comparative data, and explore the structural factors that govern the kinetic inertness of these fascinating molecules.

The Significance of Kinetic Stability vs. Thermodynamic Stability

It is crucial to distinguish between thermodynamic and kinetic stability. Thermodynamic stability, often expressed as the formation constant (log K), indicates the extent to which a complex will form at equilibrium. While a high thermodynamic stability is desirable, it does not guarantee that the complex will remain intact under non-equilibrium conditions, such as the physiological environment of the human body.

Kinetic stability, or inertness, on the other hand, refers to the rate at which the complex dissociates. A complex can be thermodynamically stable yet kinetically labile, meaning it forms readily but also falls apart quickly. Conversely, a complex can be thermodynamically less stable but kinetically inert, dissociating very slowly once formed. For applications where a metal ion must be securely sequestered for a prolonged period, kinetic inertness is the more critical parameter.

Evaluating Kinetic Stability: The Acid-Catalyzed Decomplexation Assay

A robust and widely accepted method for quantifying the kinetic stability of metal-macrocycle complexes is the acid-catalyzed decomplexation assay. The principle of this experiment is to challenge the metal complex with a strong acid and monitor the rate at which the macrocyclic ligand is displaced from the metal ion. The harsh conditions of high acidity accelerate the dissociation process to a measurable rate.

The reaction progress is typically monitored using UV-Vis spectrophotometry. The metal-ligand complex will have a characteristic absorbance spectrum that differs from that of the free, solvated metal ion. By monitoring the change in absorbance at a specific wavelength over time, the rate of decomplexation can be determined.

Experimental Workflow: Acid-Catalyzed Decomplexation

Below is a generalized workflow for determining the kinetic stability of a copper(II)-triazacyclotridecane complex.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_complex Synthesize and Purify Cu(II)-Ligand Complex prep_acid Prepare Standardized High-Molarity Acid Solution (e.g., 5M HCl) prep_uv Calibrate UV-Vis Spectrophotometer with Thermostatted Cell Holder initiate Initiate Reaction: Mix Complex Solution with Acid Solution prep_uv->initiate monitor Monitor Absorbance Change over Time at λmax initiate->monitor Rapid Mixing plot Plot ln(Absorbance) vs. Time monitor->plot calc_k Calculate Pseudo-First-Order Rate Constant (k_obs) from the Slope plot->calc_k calc_t Calculate Half-Life (t½) t½ = 0.693 / k_obs calc_k->calc_t

Caption: Workflow for Acid-Catalyzed Decomplexation Assay.

Detailed Experimental Protocol
  • Preparation of Solutions:

    • A stock solution of the purified copper(II)-macrocycle complex is prepared in deionized water or a suitable non-coordinating buffer at a known concentration.

    • A high-molarity solution of a strong, non-coordinating acid (e.g., 5 M HCl or HClO₄) is prepared and standardized.

  • Spectrophotometer Setup:

    • A UV-Vis spectrophotometer equipped with a thermostatted cuvette holder is set to a constant temperature (e.g., 25°C, 50°C, or 90°C, depending on the expected stability).[1][2]

    • The instrument is blanked with the acid solution.

  • Kinetic Run:

    • A known volume of the complex solution is rapidly mixed with the acid solution directly in the cuvette to initiate the reaction.

    • The absorbance at the λmax of the copper complex is monitored at regular time intervals until the reaction reaches completion (i.e., the absorbance value stabilizes).

  • Data Analysis:

    • The natural logarithm of the absorbance (ln(A)) is plotted against time.

    • For a pseudo-first-order reaction, this plot will be linear. The slope of this line is equal to the negative of the observed rate constant (-k_obs).

    • The half-life (t₁/₂) of the complex under these conditions is then calculated using the equation: t₁/₂ = 0.693 / k_obs .

The rationale for using a strong acid is to protonate the nitrogen atoms of the macrocycle, which facilitates the displacement of the metal ion. By keeping the acid concentration in large excess, the reaction follows pseudo-first-order kinetics with respect to the complex concentration, simplifying the data analysis.

Comparative Kinetic Stability: The Effect of Ring Size

The kinetic stability of triaza macrocyclic complexes is highly dependent on the "fit" between the metal ion and the cavity size of the ligand. A study by Martin, et al., provides a direct comparison of the acid dissociation kinetics for a series of copper(II) complexes with triazamacrocycles of varying ring sizes.[3]

Ligand (Abbreviation)Ring SizeRate Constant, k₁ (s⁻¹) at 298 K
1,4,7-Triazacyclononane (TACN)9-memberedVery Slow (kH dependent)
1,4,7-Triazacyclodecane10-memberedVery Slow (kH dependent)
1,4,8-Triazacycloundecane11-memberedVery Slow (kH dependent)
1,5,9-Triazacyclododecane12-membered2.2
1,5,9-Triazacyclotridecane (ztd) 13-membered 15.4

Data sourced from Martin, L. Y., et al. (1977).[3]

As the data illustrates, there is a significant increase in the rate of dissociation when moving from an 11- to a 12-membered ring, and a further seven-fold increase for the 13-membered triazacyclotridecane. This suggests that the larger cavity of the 13-membered ring provides a less optimal coordination environment for the copper(II) ion, leading to a more kinetically labile complex compared to its smaller counterparts.

The Influence of Structural Modifications on Kinetic Stability

While the inherent ring size is a primary determinant of kinetic stability, modifications to the macrocyclic framework can have a profound impact.

G cluster_ligands Structural Modifications cluster_stability Impact on Kinetic Stability L1 Bare Macrocycle (e.g., Triazacyclotridecane) S1 Baseline Stability L1->S1 Determined by Ring Size L2 N-Functionalized Ligand (with Pendant Arms) S2 Increased Stability (Additional Coordination) L2->S2 Enhances Stability L3 Rigidified Macrocycle (e.g., Cross-Bridged) S3 Greatly Increased Stability (Pre-organized Cavity) L3->S3 Maximizes Inertness

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1,5,9-Triazacyclotridecane Trihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 74676-52-1 Formula:


Physical State:  Hygroscopic Solid
Part 1: Executive Safety Strategy (The "Why")

As a Senior Application Scientist, I prioritize a "Prudent Worst-Case" approach. While some vendors classify this specific salt as a Warning (Irritant) rather than Danger (Corrosive), its chemical lineage dictates stricter handling.

This compound is the trihydrobromide salt of a macrocyclic polyamine. Three critical factors drive the safety protocol:

  • Protonation Equilibrium: Upon contact with moisture (mucous membranes, sweat, eyes), the salt can hydrolyze, potentially releasing hydrobromic acid (HBr) equivalents locally. This transforms a simple "dust irritant" into a chemical capable of causing pH-dependent tissue damage.

  • Hygroscopicity: The salt aggressively absorbs atmospheric water. This causes the powder to clump and become sticky, increasing the risk of glove contamination and transfer to surfaces/skin.

  • Electrostatic Behavior: Macrocyclic salts are often prone to static charge, causing "fly-away" dust during weighing, which increases inhalation risk (H335).

Core Directive: Treat this substance as a Corrosive Solid to ensure maximum operator safety.

Part 2: PPE Specifications Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

PPE CategorySpecificationScientific Rationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Critical: Standard safety glasses are insufficient. As a hygroscopic salt, dust that enters the eye will immediately dissolve in tear fluid, creating a concentrated acidic solution that can cause severe irritation or corneal damage (H319).
Hand Protection Double Nitrile Gloves (min 0.11 mm thick)Outer Glove: Protects against direct contact. Inner Glove: Acts as a barrier against perspiration (which can solubilize trace dust) and provides a backup during doffing. Latex is NOT recommended due to poor acid resistance.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Engineering controls (Hood) are preferred. If weighing outside a hood is unavoidable, an N95 respirator is mandatory to prevent inhalation of irritant dust (H335).
Body Defense Lab Coat (High-neck, snap closure)Prevents dust accumulation on street clothes. Cotton/polyester blends are acceptable; flame-resistant (Nomex) is not required unless used with flammable solvents.
Part 3: The "Zero-Exposure" Operational Workflow

This protocol is designed to mitigate the static and hygroscopic risks identified in Part 1.

Phase 1: Preparation & Weighing
  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance if available. If not, wipe the spatula with a dryer sheet (if experimental purity allows) or ground yourself before touching the container to reduce "fly-away" particles.

  • The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat. This allows for easier transfer and reduces the risk of spilling the hygroscopic solid on the balance pan.

  • Atmospheric Control: Minimize the time the container is open. The salt will absorb water, changing its effective molecular weight and making it sticky/hard to handle.

Phase 2: Solubilization
  • Solvent Choice: Water or lower alcohols (Methanol/Ethanol).

  • Exotherm Check: Dissolution of amine hydrobromides can be mildly exothermic. Add the solid to the solvent slowly, not the reverse.

  • pH Verification: Once dissolved, the solution will be acidic. Check pH before adding to sensitive biological assays; neutralization with NaOH or a buffer may be required to reach physiological pH.

Phase 3: Decontamination & Spills
  • Dry Spill: Do not wipe with a wet cloth immediately (this creates a corrosive smear). Sweep gently into a dust pan or use a HEPA vacuum.

  • Wet Clean: After dry removal, wipe the surface with a sodium bicarbonate (5%) solution to neutralize any acidic residues, followed by water.

Part 4: Visualization (Safe Handling Logic)

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.

SafeHandling Start Start: Handling 1,5,9-Triazacyclotridecane 3HBr RiskAssess Risk Assessment: Is mass > 100mg? Start->RiskAssess PPE_Level1 PPE Level 1: Single Nitrile, Safety Glasses RiskAssess->PPE_Level1 No (<100mg) PPE_Level2 PPE Level 2: Double Nitrile, Goggles, Lab Coat RiskAssess->PPE_Level2 Yes (>100mg) HoodCheck Engineering Control: Is Fume Hood Available? RespProtect Add Respiratory Protection (N95/P100) HoodCheck->RespProtect No Handling Execution: Weighing & Dissolution HoodCheck->Handling Yes PPE_Level1->HoodCheck PPE_Level2->HoodCheck RespProtect->Handling Waste Disposal: Adjust pH -> Aqueous Waste Handling->Waste

Caption: Operational logic flow for scaling PPE based on mass and engineering control availability.

Part 5: Disposal & Waste Management[1][2]

Do not dispose of this compound down the drain without pretreatment.

  • Neutralization:

    • Create a dilute aqueous solution of the waste.

    • Slowly add 1M NaOH or saturated Sodium Bicarbonate until pH is neutral (pH 6-8).

    • Observation: The solution may become cloudy as the free amine (1,5,9-Triazacyclotridecane) is liberated from the salt.

  • Waste Stream:

    • Once neutralized, the solution can generally be disposed of in the Aqueous Basic/Neutral waste stream.

    • Label the waste container clearly: "Contains Macrocyclic Polyamines."

References
  • Thermo Fisher Scientific. (2025).[1][2][3][4] Safety Data Sheet: 1,5,9-Triazacyclotridecane trihydrobromide. Retrieved from (Search CAS: 74676-52-1).

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10194106 (Related Scopolamine HBr salt handling logic). Retrieved from .

  • American Chemical Society. (2015).[2] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from .

Sources

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